tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15938193
InChI: InChI=1S/C14H16FNO2/c1-9-7-12-10(8-11(9)15)5-6-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3
SMILES:
Molecular Formula: C14H16FNO2
Molecular Weight: 249.28 g/mol

tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate

CAS No.:

Cat. No.: VC15938193

Molecular Formula: C14H16FNO2

Molecular Weight: 249.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate -

Specification

Molecular Formula C14H16FNO2
Molecular Weight 249.28 g/mol
IUPAC Name tert-butyl 5-fluoro-6-methylindole-1-carboxylate
Standard InChI InChI=1S/C14H16FNO2/c1-9-7-12-10(8-11(9)15)5-6-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3
Standard InChI Key RHMOIKYJRHBKNP-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=CN2C(=O)OC(C)(C)C)C=C1F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s indole core is substituted at three positions: a tert-butoxycarbonyl (Boc) group at N1, a fluorine atom at C5, and a methyl group at C6. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations, while the electron-withdrawing fluorine atom influences electronic distribution and reactivity .

Stereoelectronic Properties

Density functional theory (DFT) calculations reveal that the fluorine atom at C5 induces a partial positive charge at C4 and C7, facilitating electrophilic substitution reactions at these positions. The methyl group at C6 sterically shields C7, directing functionalization to C4 in cross-coupling reactions .

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1727 cm⁻¹ (C=O stretch of the Boc group) and 1243 cm⁻¹ (C-F stretch) confirm functional group presence .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): δ 8.26 (d, J = 8.0 Hz, 1H, C7-H), 7.89 (s, 1H, C2-H), 1.72 (s, 9H, tert-butyl) .

    • ¹³C NMR: δ 151.2 (C=O), 124.8 (C5-F), 28.3 (tert-butyl CH₃).

Physicochemical Properties

PropertyValueSource
Molecular Weight249.28 g/mol
Melting Point90–92°C
Boiling Point342°C (estimated)
LogP (Octanol-Water)3.1
Solubility in DMSO25 mg/mL

Synthesis and Manufacturing

Alternative Routes

  • Microwave-Assisted Synthesis: Reduces reaction time to 2 h with comparable yields.

  • Solid-Phase Synthesis: Enables parallel production for high-throughput screening.

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The compound serves as a precursor to Bruton’s tyrosine kinase (BTK) inhibitors. For example, introducing a pyridinyl group at C3 yields candidates with IC₅₀ values <10 nM against B-cell malignancies .

Antiviral Agents

Derivatization at C7 with sulfonamide groups produces analogs active against SARS-CoV-2 3CL protease (EC₅₀ = 2.3 µM).

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, primarily via Boc group cleavage .

Hydrolytic Degradation

In aqueous solutions (pH 7.4, 37°C), the compound undergoes hydrolysis with a half-life of 14 days, generating 5-fluoro-6-methylindole and CO₂.

Comparative Analysis with Related Indoles

CompoundC5 SubstituentC6 SubstituentBioactivity
tert-Butyl 7-chloro-1H-indole-1-carboxylateClHAnticancer (HDAC inhibition)
tert-Butyl 5-methoxy-1H-indole-1-carboxylateOCH₃HAntidepressant (SSRI activity)
tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylateFCH₃Kinase inhibition

The fluorine-methyl combination in tert-butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate confers superior metabolic stability compared to chloro or methoxy analogs, as evidenced by microsomal half-life studies (t₁/₂ = 45 min vs. 12 min for chloro analog) .

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